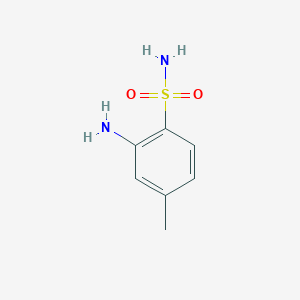

2-Amino-4-methylbenzenesulfonamide

Description

Propriétés

Numéro CAS |

609-63-2 |

|---|---|

Formule moléculaire |

C7H10N2O2S |

Poids moléculaire |

186.23 g/mol |

Nom IUPAC |

2-amino-4-methylbenzenesulfonamide |

InChI |

InChI=1S/C7H10N2O2S/c1-5-2-3-7(6(8)4-5)12(9,10)11/h2-4H,8H2,1H3,(H2,9,10,11) |

Clé InChI |

NECSZWFYSDDJSW-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=C(C=C1)S(=O)(=O)N)N |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues and Similarity Scores

Key structural analogues of 2-amino-4-methylbenzenesulfonamide include:

| Compound Name | CAS No. | Similarity Score | Key Substituents |

|---|---|---|---|

| 2-Aminomalononitrile 4-methylbenzenesulfonate | 111769-27-8 | 0.79 | Malononitrile group at sulfonate |

| 4-Amino-N-(2,2,2-trifluoroethyl)benzenesulfonamide | 389605-71-4 | — | Trifluoroethyl group at sulfonamide |

| 2-Amino-4,5-dimethoxybenzenesulfonamide | 19365-52-7 | — | Methoxy groups at 4,5-positions |

| 4-(Dimethylamino)benzenesulfonic acid | 52084-84-1 | 0.63 | Dimethylamino group at 4-position |

Notes:

- 2-Aminomalononitrile 4-methylbenzenesulfonate: Higher similarity (0.79) due to the shared methylbenzenesulfonate backbone, but the malononitrile group introduces distinct electronic and steric effects .

- Methoxy-substituted derivatives: Methoxy groups (e.g., 2-amino-4,5-dimethoxybenzenesulfonamide) increase electron density on the aromatic ring, altering reactivity in electrophilic substitutions .

Physicochemical Properties

- Crystallographic Features: Unlike this compound’s hydrogen-bonded R₄⁴(16) motif, methoxy-substituted analogues (e.g., 2-amino-4,5-dimethoxybenzenesulfonamide) exhibit varied packing patterns due to steric hindrance from methoxy groups .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-amino-4-methylbenzenesulfonamide, and how can purity be optimized?

- Methodology : The compound is typically synthesized via nucleophilic substitution. For example, 4-amino-2-methylbenzenesulfonyl chloride reacts with ammonia or aniline derivatives under basic conditions (e.g., NaOH or K₂CO₃). Purification involves recrystallization from ethanol or methanol to achieve >95% purity. Monitoring reaction progress via TLC (silica gel, chloroform:methanol 9:1) and confirming structure via NMR (δ ~6.5–7.5 ppm for aromatic protons) is critical .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is employed. Key parameters (Monoclinic, P2₁/c, a = 9.873 Å, b = 9.151 Å, c = 10.408 Å, β = 114.69°, Z = 4) are refined using SHELXL . Data collection involves a Bruker SMART CCD diffractometer (MoKα radiation, λ = 0.71073 Å). Hydrogen bonding networks (N–H···O and O–H···S interactions) are validated with PLATON .

Advanced Research Questions

Q. How can discrepancies in experimental data (e.g., NMR shifts or crystallographic residuals) be resolved?

- Methodology : For NMR, compare experimental shifts with computed values (DFT at B3LYP/6-311+G(d,p)). For crystallographic disagreements (e.g., R₁ > 5%), re-examine data for twinning or disorder using Olex2 or Mercury. Cross-validate with spectroscopic data (e.g., IR sulfonamide S=O stretches at ~1350–1150 cm⁻¹) .

Q. What computational approaches are used to predict the biological activity of this compound derivatives?

- Methodology : Perform molecular docking (AutoDock Vina) against targets like carbonic anhydrase IX (PDB: 3IAI). Use QSAR models (e.g., CoMFA or MLR) with descriptors like logP and polar surface area. Validate with in vitro assays (IC₅₀ values for enzyme inhibition) .

Q. How does polymorphism affect the physicochemical properties of this compound?

- Methodology : Screen for polymorphs via solvent-mediated crystallization (e.g., ethanol vs. DMF). Characterize using DSC (melting point variations ±2°C) and PXRD (distinct d-spacings at 2θ = 10°–30°). Stability studies (40°C/75% RH for 4 weeks) assess hygroscopicity .

Q. What strategies improve the solubility of this compound for in vivo studies?

- Methodology : Use co-solvents (PEG 400:ethanol 1:1) or cyclodextrin inclusion complexes. Measure solubility via shake-flask method (UV-Vis at λₘₐₓ ~265 nm). For parenteral formulations, optimize pH (6.5–7.4) to enhance ionization of the sulfonamide group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.